- Structure-Activity Relationships of a Series of Analogs of the Octadecaneuropeptide ODN on Calcium Mobilization in Rat AstrocytesJournal of Medicinal Chemistry, 1998, 41(23), 4433-4438,
Cas no 95237-86-8 (L-Lysine,L-glutaminyl-L-alanyl-L-threonyl-L-valylglycyl-L-a-aspartyl-L-valyl-L-asparaginyl-L-threonyl-L-a-aspartyl-L-arginyl-L-prolylglycyl-L-leucyl-L-leucyl-L-a-aspartyl-L-leucyl-)

95237-86-8 structure
Produktname:L-Lysine,L-glutaminyl-L-alanyl-L-threonyl-L-valylglycyl-L-a-aspartyl-L-valyl-L-asparaginyl-L-threonyl-L-a-aspartyl-L-arginyl-L-prolylglycyl-L-leucyl-L-leucyl-L-a-aspartyl-L-leucyl-
CAS-Nr.:95237-86-8
MF:C81H138N24O29
MW:1912.10583925247
CID:808760
L-Lysine,L-glutaminyl-L-alanyl-L-threonyl-L-valylglycyl-L-a-aspartyl-L-valyl-L-asparaginyl-L-threonyl-L-a-aspartyl-L-arginyl-L-prolylglycyl-L-leucyl-L-leucyl-L-a-aspartyl-L-leucyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- L-Lysine,L-glutaminyl-L-alanyl-L-threonyl-L-valylglycyl-L-a-aspartyl-L-valyl-L-asparaginyl-L-threonyl-L-a-aspartyl-L-arginyl-L-prolylglycyl-L-leucyl-L-leucyl-L-a-aspartyl-L-leucyl-
- ANXIETY PEPTIDE
- Anxiety Peptide, Octadecaneuropeptide, ODN
- GLN-ALA-THR-VAL-GLY-ASP-VAL-ASN-THR-ASP-ARG-PRO-GLY-LEU-LEU-ASP-LEU-LYS
- L-Lysine,L-glutaminyl-L-alanyl-L-threonyl-L-valylglycyl-L-a-aspartyl-L-valyl-L-asparaginyl-L-threonyl-L-a-aspartyl-L-arginyl-
- Octadecaneuropeptide
- ODNP
- L-Glutaminyl-L-alanyl-L-threonyl-L-valylglycyl-L-α-aspartyl-L-valyl-L-asparaginyl-L-threonyl-L-α-aspartyl-L-arginyl-L-prolylglycyl-L-leucyl-L-leucyl-L-α-aspartyl-L-leucyl-L-lysine (ACI)
- L
- 108: PN: US20040048248 SEQID: 119 unclaimed sequence
- 158: PN: WO0125436 TABLE: 32 unclaimed sequence
- 96: PN: US20040029140 SEQID: 96 unclaimed sequence
- Anxiety peptide (rat)
- DBI(33-50) (rat)
- Diazepam-binding inhibitor(33-50) (rat)
- Endozepine octadecaneuropeptide
-
- Inchi: 1S/C81H138N24O29/c1-35(2)26-46(67(120)96-48(28-37(5)6)69(122)98-51(31-59(114)115)71(124)97-47(27-36(3)4)68(121)95-45(80(133)134)18-14-15-23-82)92-56(110)33-89-74(127)53-20-17-25-105(53)79(132)44(19-16-24-88-81(86)87)94-70(123)52(32-60(116)117)100-77(130)63(41(12)106)104-72(125)49(29-55(85)109)99-76(129)62(39(9)10)101-73(126)50(30-58(112)113)93-57(111)34-90-75(128)61(38(7)8)102-78(131)64(42(13)107)103-65(118)40(11)91-66(119)43(83)21-22-54(84)108/h35-53,61-64,106-107H,14-34,82-83H2,1-13H3,(H2,84,108)(H2,85,109)(H,89,127)(H,90,128)(H,91,119)(H,92,110)(H,93,111)(H,94,123)(H,95,121)(H,96,120)(H,97,124)(H,98,122)(H,99,129)(H,100,130)(H,101,126)(H,102,131)(H,103,118)(H,104,125)(H,112,113)(H,114,115)(H,116,117)(H,133,134)(H4,86,87,88)/t40-,41+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,61-,62-,63-,64-/m0/s1
- InChI-Schlüssel: PTVIBIVJSXWMPT-FGSANIJTSA-N
- Lächelt: C(N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](C(=O)O)CCCCN)(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@H](O)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@H](O)C)NC(=O)[C@H](C)NC(=O)[C@@H](N)CCC(=O)N
Berechnete Eigenschaften
- Genaue Masse: 1911.01000
- Monoisotopenmasse: 1911.006155
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 29
- Anzahl der Akzeptoren für Wasserstoffbindungen: 53
- Schwere Atomanzahl: 134
- Anzahl drehbarer Bindungen: 81
- Komplexität: 4130
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 18
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 876
Experimentelle Eigenschaften
- Dichte: 1.49
- Brechungsindex: 1.644
- PSA: 875.69000
- LogP: -0.21760
L-Lysine,L-glutaminyl-L-alanyl-L-threonyl-L-valylglycyl-L-a-aspartyl-L-valyl-L-asparaginyl-L-threonyl-L-a-aspartyl-L-arginyl-L-prolylglycyl-L-leucyl-L-leucyl-L-a-aspartyl-L-leucyl- Sicherheitsinformationen
- RTECS:OL5628000
- Lagerzustand:-15°C
L-Lysine,L-glutaminyl-L-alanyl-L-threonyl-L-valylglycyl-L-a-aspartyl-L-valyl-L-asparaginyl-L-threonyl-L-a-aspartyl-L-arginyl-L-prolylglycyl-L-leucyl-L-leucyl-L-a-aspartyl-L-leucyl- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AX44874-5mg |
Anxiety Peptide acetate salt H-Gln-Ala-Thr-Val-Gly-Asp-Val-Asn-Thr-Asp-Arg-Pro-Gly-Leu-Leu-Asp-Leu-Lys-OH acetate salt |
95237-86-8 | > 95% | 5mg |
$753.00 | 2024-07-18 | |
A2B Chem LLC | AX44874-1mg |
Anxiety Peptide acetate salt H-Gln-Ala-Thr-Val-Gly-Asp-Val-Asn-Thr-Asp-Arg-Pro-Gly-Leu-Leu-Asp-Leu-Lys-OH acetate salt |
95237-86-8 | > 95% | 1mg |
$422.00 | 2024-07-18 | |
A2B Chem LLC | AX44874-10mg |
Anxiety Peptide acetate salt H-Gln-Ala-Thr-Val-Gly-Asp-Val-Asn-Thr-Asp-Arg-Pro-Gly-Leu-Leu-Asp-Leu-Lys-OH acetate salt |
95237-86-8 | > 95% | 10mg |
$1030.00 | 2024-07-18 |
L-Lysine,L-glutaminyl-L-alanyl-L-threonyl-L-valylglycyl-L-a-aspartyl-L-valyl-L-asparaginyl-L-threonyl-L-a-aspartyl-L-arginyl-L-prolylglycyl-L-leucyl-L-leucyl-L-a-aspartyl-L-leucyl- Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 -
1.2 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.3 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.4 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.5 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.6 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.7 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.8 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.9 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.10 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.11 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.12 Reagents: Trifluoroacetic acid , Thioanisole , Phenol , 1,2-Ethanedithiol Solvents: Water ; 90 min, rt
1.2 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.3 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.4 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.5 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.6 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.7 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.8 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.9 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.10 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.11 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.12 Reagents: Trifluoroacetic acid , Thioanisole , Phenol , 1,2-Ethanedithiol Solvents: Water ; 90 min, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- Silaproline, a silicon-containing proline surrogateTopics in Heterocyclic Chemistry, 2017, 48, 27-50,
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- Synthesis and biological properties of an octadecaneuropeptide (ODN) derived from diazepam binding inhibitor (DBI)Peptide Chemistry, 1988, 397, 397-400,
L-Lysine,L-glutaminyl-L-alanyl-L-threonyl-L-valylglycyl-L-a-aspartyl-L-valyl-L-asparaginyl-L-threonyl-L-a-aspartyl-L-arginyl-L-prolylglycyl-L-leucyl-L-leucyl-L-a-aspartyl-L-leucyl- Raw materials
- Fmoc-Asp(OtBu)-OH
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid
- Fmoc-Gly-OH
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(triphenylmethyl)carbamoyl]propanoic acid
- Fmoc-L-Val-OH
- Fmoc-L-Lys (Boc)-OH
- Fmoc-Pro-OH
- Fmoc-Thr(tBu)-OH
- Fmoc-L-Leu-OH
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[N-(2,2,5,7,8-pentamethylchroman-6-yl)sulfonylcarbamimidoyl]amino]pentanoic acid
- Fmoc-Ala-OH
L-Lysine,L-glutaminyl-L-alanyl-L-threonyl-L-valylglycyl-L-a-aspartyl-L-valyl-L-asparaginyl-L-threonyl-L-a-aspartyl-L-arginyl-L-prolylglycyl-L-leucyl-L-leucyl-L-a-aspartyl-L-leucyl- Preparation Products
L-Lysine,L-glutaminyl-L-alanyl-L-threonyl-L-valylglycyl-L-a-aspartyl-L-valyl-L-asparaginyl-L-threonyl-L-a-aspartyl-L-arginyl-L-prolylglycyl-L-leucyl-L-leucyl-L-a-aspartyl-L-leucyl- Verwandte Literatur
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
95237-86-8 (L-Lysine,L-glutaminyl-L-alanyl-L-threonyl-L-valylglycyl-L-a-aspartyl-L-valyl-L-asparaginyl-L-threonyl-L-a-aspartyl-L-arginyl-L-prolylglycyl-L-leucyl-L-leucyl-L-a-aspartyl-L-leucyl-) Verwandte Produkte
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